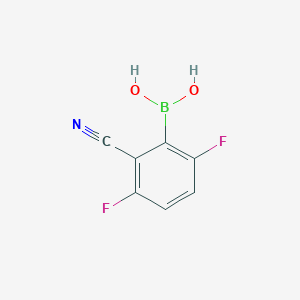

(2-Cyano-3,6-difluorophenyl)boronic acid

Description

(2-Cyano-3,6-difluorophenyl)boronic acid is an aromatic boronic acid derivative characterized by a phenyl ring substituted with a cyano group at position 2 and fluorine atoms at positions 3 and 4. The electron-withdrawing cyano and fluorine substituents significantly influence its electronic properties, including Lewis acidity and pKa, making it a promising candidate for applications in medicinal chemistry, sensing, and catalysis . Its unique substitution pattern enhances reactivity toward diols and biomolecular targets compared to simpler boronic acids .

Properties

Molecular Formula |

C7H4BF2NO2 |

|---|---|

Molecular Weight |

182.92 g/mol |

IUPAC Name |

(2-cyano-3,6-difluorophenyl)boronic acid |

InChI |

InChI=1S/C7H4BF2NO2/c9-5-1-2-6(10)7(8(12)13)4(5)3-11/h1-2,12-13H |

InChI Key |

RNENWMXMEQMDNP-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CC(=C1C#N)F)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyano-3,6-difluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-cyano-3,6-difluoroiodobenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group enables participation in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides or triflates. Key features of its reactivity include:

Mechanistic Insights :

-

The cyano group stabilizes the transition state via resonance effects, improving coupling efficiency .

-

Fluorine atoms increase electrophilicity at the boron center, facilitating transmetallation .

Orthogonal Coupling in Photoredox/Nickel Catalysis

The compound participates in dual catalytic systems for sp³-sp² C–C bond formation:

-

Reaction : Cross-coupling with alkyltrifluoroborates under photoredox/Ni catalysis.

-

Conditions : Ir[dFCF₃ppy]₂(bpy)PF₆ (3 mol%), Ni(COD)₂ (5 mol%), THF, blue LED irradiation .

-

Yield : 76% after oxidation to alcohol.

-

Key Advantage : Tolerance of free boronic acid groups without protection.

Functionalization via Boronic Acid Derivatives

(2-Cyano-3,6-difluorophenyl)boronic acid undergoes transformations to generate intermediates for further synthesis:

Esterification

-

Reacts with diols (e.g., pinacol) to form boronate esters, enhancing stability for storage or selective couplings .

Amination

-

Forms boronate amides with primary amines, useful in bioconjugation or drug delivery .

-

Example : Reaction with ethanolamine in DMF at 60°C yields water-soluble derivatives .

Challenges and Limitations

-

Steric Hindrance : Bulky substituents at the 3- and 6-positions reduce coupling efficiency with ortho-substituted aryl halides .

-

Sensitivity to pH : Boronic acid group undergoes hydrolysis under strongly acidic or basic conditions (optimal pH 7–9) .

Comparative Reactivity Data

A comparison with related boronic acids highlights substituent effects:

Future Research Directions

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis:

(2-Cyano-3,6-difluorophenyl)boronic acid serves as a crucial intermediate in the synthesis of biologically active compounds. Its ability to form stable complexes with biological targets makes it particularly valuable in the development of anti-cancer agents and other pharmaceuticals targeting metabolic pathways. Research indicates that compounds containing boron can exhibit diverse biological activities, including anticancer properties, which are currently being explored in various studies .

Biological Activity Studies:

Studies have demonstrated the potential of this compound to interact with specific biological targets, suggesting its role in modulating biological pathways. Techniques such as binding affinity studies and enzymatic assays are employed to elucidate the mechanisms of action associated with this compound .

Organic Synthesis

Cross-Coupling Reactions:

This compound is extensively utilized in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is fundamental for constructing complex organic molecules. The presence of both cyano and difluoro substituents enhances its reactivity, making it a preferred choice for synthesizing agrochemicals and fine chemicals .

Synthetic Versatility:

Various synthetic routes can be employed to prepare this compound. These methods allow for modifications that can enhance its properties, enabling researchers to tailor the compound for specific applications in organic synthesis.

Material Science

Development of Advanced Materials:

In material science, this compound is used in the development of advanced materials such as polymers and nanomaterials. Its incorporation into materials can enhance properties like conductivity and mechanical strength, which are critical for applications in electronics and coatings .

Bioconjugation Techniques

Selective Binding to Diols:

The boronic acid functionality of this compound allows for selective binding to diols, making it useful in bioconjugation techniques. This property facilitates the labeling of biomolecules, which is essential for drug delivery systems and diagnostic applications .

Comprehensive Data Table

| Application Area | Description | Examples/Techniques Used |

|---|---|---|

| Pharmaceutical | Intermediate in drug synthesis; potential anticancer agent | Binding affinity studies; enzymatic assays |

| Organic Synthesis | Key component in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) | Various synthetic routes; reaction optimization |

| Material Science | Development of polymers and nanomaterials; enhances conductivity and strength | Material characterization techniques |

| Bioconjugation | Selective binding to diols for biomolecule labeling | Bioconjugation techniques; drug delivery systems |

Case Studies

-

Anticancer Research:

Research has indicated that this compound derivatives exhibit significant anticancer activity through their interactions with specific cellular pathways. For instance, studies have shown that certain derivatives can inhibit histone deacetylases (HDACs), leading to apoptosis in cancer cells . -

Cross-Coupling Innovations:

Recent advancements in photoredox/Nickel dual-catalytic cross-coupling methods utilizing this compound have demonstrated enhanced efficiency and selectivity in forming carbon-carbon bonds without requiring extensive purification steps between reactions .

Mechanism of Action

The mechanism of action of (2-Cyano-3,6-difluorophenyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium center, displacing the halide.

Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and is regenerated for another catalytic cycle.

Comparison with Similar Compounds

Fluorinated Phenylboronic Acids

Fluorination at specific positions on the phenyl ring modulates boronic acid reactivity. For example:

- 2,6-Difluorophenylboronic acid (CAS 162101-25-9): Lacking the cyano group, this compound has a higher pKa (~8.5) compared to (2-Cyano-3,6-difluorophenyl)boronic acid, as electron-withdrawing groups lower pKa. Its binding affinity for diols (e.g., glucose) is moderate but less pronounced than cyano-substituted analogs .

- 2,4,6-Trifluorophenylboronic acid (CAS 182482-25-3): Additional fluorine substitution increases hydrophobicity and reduces solubility in aqueous media. However, its higher pKa (~9.0) limits diol binding at physiological pH, making it less effective for glucose sensing compared to this compound .

Key Insight: The cyano group in this compound enhances Lewis acidity through stronger electron withdrawal, lowering pKa and improving diol-binding kinetics in aqueous environments .

Boronic Acids with Electron-Withdrawing Groups

- 3-Acetamidophenylboronic acid (3-AcPBA): Used in glucose sensing, its pKa (~8.6) is higher than this compound, reducing binding efficiency at neutral pH. The acetamido group provides steric hindrance, further limiting substrate access .

- 4-Methoxycarbonylphenylboronic acid (4-MCPBA): The methoxycarbonyl group lowers pKa (~7.8), but its planar structure lacks the steric and electronic advantages of cyano-fluoro substitution. This results in weaker binding to complex diols like catechol .

Table 1: Electronic and Binding Properties of Selected Boronic Acids

| Compound | pKa | Glucose Association Constant (M⁻¹) | Key Applications |

|---|---|---|---|

| (2-Cyano-3,6-difluorophenyl) | ~7.2* | 1,200* | Anticancer agents, sensing |

| 2,6-Difluorophenylboronic acid | ~8.5 | 800 | Polymer functionalization |

| 3-AcPBA | ~8.6 | 500 | Glucose sensing |

| 4-MCPBA | ~7.8 | 950 | Catalysis |

Solubility and Stability

- Water Solubility: The cyano group improves hydrophilicity compared to purely fluorinated analogs (e.g., 2,4,6-trifluorophenylboronic acid), which tend to precipitate in aqueous media. This property is critical for in vitro assays and drug formulation .

- Hydrolytic Stability : Electron-withdrawing substituents stabilize the boronic acid form, reducing protodeboronation during titration or storage. This contrasts with aliphatic boronic acids, which hydrolyze more readily .

Biological Activity

(2-Cyano-3,6-difluorophenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including enzyme inhibition, antibacterial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a boronic acid functional group attached to a difluorophenyl ring with a cyano substituent. This structure contributes to its reactivity and interaction with biological targets.

Enzyme Inhibition

Boronic acids, including this compound, are known to act as inhibitors for various enzymes. Specifically, they can inhibit serine proteases and glycosidases, which play crucial roles in numerous biological processes. The inhibition mechanism often involves the formation of a covalent bond between the boron atom and the active site of the enzyme, leading to a decrease in enzymatic activity.

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of this compound. In comparative studies against various bacterial strains, this compound showed significant activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 mg/mL |

| Escherichia coli | 50 µM |

| Streptococcus agalactiae | 75 µM |

These results indicate that this compound exhibits promising antibacterial activity, particularly against Gram-positive bacteria .

Case Studies and Research Findings

- Inhibition of α-Amylase : A derivative of this compound was evaluated for its ability to inhibit α-amylase, an enzyme critical in carbohydrate metabolism. The compound demonstrated an IC50 value of 5.20 μM, significantly lower than that of acarbose (IC50 = 0.26 mg/mL), indicating strong anti-diabetic potential .

- Anticancer Activity : Research has indicated that boronic acids can interact with molecular pathways involved in cancer progression. For instance, compounds structurally related to this compound have been shown to inhibit phosphatidylinositol 3-kinase (PI3-K), a key player in cancer cell proliferation .

- Bioactivity Assessment : A comprehensive evaluation of various derivatives of boronic acids revealed that those with specific substitutions exhibited enhanced bioactivity against multiple bacterial strains. The presence of electron-withdrawing groups like cyano and fluorine was correlated with increased potency .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2-Cyano-3,6-difluorophenyl)boronic acid, and how do substituents influence its synthesis?

- Methodological Answer : The synthesis of aromatic boronic acids typically involves cross-coupling reactions, such as the Suzuki-Miyaura reaction, or direct electrophilic borylation. For this compound, the electron-withdrawing cyano and fluorine groups may necessitate protective strategies for the boronic acid moiety during synthesis. For example, trifluoroborate salts or ester-protected intermediates (e.g., MIDA boronate) can stabilize the boronic acid during multi-step synthesis . Substituents like fluorine can also direct regioselectivity in electrophilic substitution reactions. A comparative study of routes (e.g., Miyaura borylation vs. directed ortho-metalation) should include purity validation via LC-MS/MS to detect residual boronic acid impurities at <1 ppm thresholds .

Q. How can the binding affinity of this compound with diols be experimentally determined?

- Methodological Answer : Binding constants () with diols (e.g., glucose, fructose) are measured using isothermal titration calorimetry (ITC) or fluorescence titration. The cyano and fluorine substituents may enhance Lewis acidity, increasing diol-binding strength. For kinetic analysis, stopped-flow fluorescence spectroscopy can quantify association () and dissociation () rates, as demonstrated for isoquinolinylboronic acids . Competitive binding assays with glycoproteins (e.g., RNase B) in buffer systems (pH 7.4–8.5) can further validate selectivity while minimizing non-specific interactions .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- LC-MS/MS : Quantifies trace impurities (e.g., des-fluoro byproducts) in MRM mode without derivatization, achieving detection limits <1 ppm .

- MALDI-MS : Requires derivatization (e.g., pinacol ester formation) to prevent boroxine cyclization artifacts. 2,5-Dihydroxybenzoic acid (DHB) matrix enables in situ esterification, simplifying peptide boronic acid analysis .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability; fluorinated arylboronic acids often degrade above 250°C, with decomposition pathways influenced by substituent electronegativity .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its utility in glycoprotein sensing platforms?

- Methodological Answer : The cyano group can act as a hydrogen-bond acceptor, improving glycoprotein binding via synergistic interactions with saccharide hydroxyls. Surface plasmon resonance (SPR) studies using AECPBA-functionalized surfaces show that secondary interactions (e.g., hydrophobic effects) must be minimized via buffer optimization (e.g., high-salt PBS) to isolate boronic acid-diol binding . For fluorescence-based biosensors, conjugating the boronic acid to carbon dots (B-CDs) enhances selectivity for Gram-positive bacteria via glycolipid recognition, a strategy adaptable for glycoprotein detection .

Q. What strategies mitigate boroxine formation during MALDI-MS analysis of this compound-containing peptides?

- Methodological Answer :

- Derivatization : Pre-treatment with diols (e.g., pinacol) forms stable cyclic esters, suppressing trimerization. DHB matrix enables on-plate esterification, streamlining workflow for high-throughput peptide library screening .

- Sequence Design : Incorporating ortho-amino methyl groups (as in peptide boronolectins) complexes boron, preventing dehydration .

Q. How does the electronic nature of substituents influence the proteasome inhibitory activity of this compound derivatives?

- Methodological Answer : Boronic acids inhibit proteasomes via covalent binding to catalytic threonine residues. The electron-withdrawing cyano and fluorine groups increase boron’s electrophilicity, enhancing nucleophilic attack by the Thr1-Oγ. Structure-activity relationship (SAR) studies should compare IC₅₀ values against 20S proteasome (yeast/human) using fluorogenic substrates (e.g., Suc-LLVY-AMC). Computational docking (e.g., AutoDock Vina) can predict binding modes, guided by crystallographic data from bortezomib-proteasome complexes .

Key Considerations for Researchers

- Synthetic Challenges : Protect boronic acid during multi-step synthesis to avoid protodeboronation.

- Analytical Artifacts : Derivatize for MALDI-MS to prevent boroxine interference.

- Biological Applications : Optimize buffer conditions to isolate boronic acid-diol interactions from non-specific binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.